Chemical structure of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin
Chemical structure of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin
An In-Depth Technical Guide to 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a prominent class of benzopyrone derivatives, are ubiquitous in nature and renowned for their diverse and potent pharmacological activities.[1] This technical guide focuses on a specific synthetic derivative, 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin, providing a comprehensive overview of its chemical structure, predicted physicochemical properties, and a detailed, plausible route for its synthesis. Furthermore, this guide explores its potential therapeutic applications, particularly as an anticancer and antioxidant agent, by drawing parallels with structurally related coumarins.[2][3] Detailed experimental protocols for its synthesis and a proposed workflow for biological screening are provided to facilitate further research and development.
Introduction: The Promise of Substituted Coumarins in Drug Discovery
Coumarins are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][4] The versatility of the coumarin nucleus allows for substitutions at various positions, leading to a vast chemical space with tunable pharmacological profiles.[5] The introduction of a carboxymethyl group, in particular, can enhance the solubility and bioavailability of a molecule, potentially improving its drug-like properties. This guide delves into the specifics of 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin, a molecule designed to leverage the inherent biological activity of the coumarin core with the added benefits of its specific substitution pattern.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin is characterized by a coumarin core with a carboxymethyl group at the 6-position, a hydroxyl group at the 7-position, and a methoxy group at the 8-position.
Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C12H10O6 | Based on chemical structure |
| Molecular Weight | 250.21 g/mol | Based on chemical structure |
| XLogP3 | 1.2 | Predicted based on the structure of related compounds like 7-hydroxy-8-methoxycoumarin (XLogP3 = 1.5)[6] and the hydrophilic nature of the carboxymethyl group. |
| Hydrogen Bond Donors | 2 | From the hydroxyl and carboxylic acid groups. |
| Hydrogen Bond Acceptors | 6 | From the carbonyl, ether, hydroxyl, and carboxylic acid oxygens. |
| Rotatable Bonds | 3 | In the carboxymethyl and methoxy side chains. |
Proposed Synthesis Protocol
A plausible synthetic route for 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin can be devised based on established coumarin synthesis methodologies, such as the Pechmann condensation.[7][8]
Rationale for Synthetic Strategy
The proposed synthesis involves a multi-step process starting from a readily available substituted phenol. The key steps include the introduction of the carboxymethyl group and the formation of the coumarin ring system. The Pechmann condensation is a reliable method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[7]
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-hydroxy-3-methoxy-5-(carboxymethyl)benzaldehyde
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Starting Material: 2-hydroxy-3-methoxybenzaldehyde.
-
Reaction: Friedel-Crafts acylation followed by haloform reaction or direct carboxymethylation. A more direct approach involves the reaction with chloroacetic acid in the presence of a base.
-
Procedure:
-
Dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent like aqueous sodium hydroxide.
-
Add a solution of sodium chloroacetate.
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Heat the mixture under reflux for several hours.
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Acidify the reaction mixture with dilute HCl to precipitate the product.
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Filter, wash with cold water, and dry the crude product.
-
Recrystallize from a suitable solvent like ethanol/water.
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Step 2: Pechmann Condensation to form 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin
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Reactants: 2-hydroxy-3-methoxy-5-(carboxymethyl)benzaldehyde and a suitable β-ketoester like diethyl malonate.
-
Catalyst: A strong acid catalyst such as sulfuric acid, or a solid acid catalyst for easier workup.[7]
-
Procedure:
-
To a mixture of 2-hydroxy-3-methoxy-5-(carboxymethyl)benzaldehyde and diethyl malonate, slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water to remove the acid, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
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Visualization of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on spectroscopic analysis. Based on the data for similar coumarin derivatives, the following spectral characteristics are predicted:[9][10][11]
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¹H NMR (in DMSO-d₆):
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A singlet for the C5-H proton around δ 7.0-7.5 ppm.
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A singlet for the C4-H proton of the coumarin ring around δ 6.2-6.4 ppm.
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A singlet for the methoxy group protons (-OCH₃) around δ 3.8-4.0 ppm.
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A singlet for the carboxymethyl protons (-CH₂COOH) around δ 3.5-3.7 ppm.
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A broad singlet for the phenolic hydroxyl proton (-OH) around δ 10.0-11.0 ppm.
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A broad singlet for the carboxylic acid proton (-COOH) around δ 12.0-13.0 ppm.
-
-
¹³C NMR (in DMSO-d₆):
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A peak for the carbonyl carbon (C=O) of the lactone around δ 160-165 ppm.
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A peak for the carboxylic acid carbonyl carbon around δ 170-175 ppm.
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Peaks for the aromatic and coumarin ring carbons in the range of δ 100-155 ppm.
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A peak for the methoxy carbon around δ 55-60 ppm.
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A peak for the carboxymethyl carbon around δ 35-40 ppm.
-
-
FT-IR (KBr, cm⁻¹):
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A broad peak for the O-H stretch of the hydroxyl and carboxylic acid groups around 3200-3500 cm⁻¹.
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A sharp peak for the C=O stretch of the lactone around 1700-1730 cm⁻¹.
-
A sharp peak for the C=O stretch of the carboxylic acid around 1680-1710 cm⁻¹.
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Peaks for C=C stretching in the aromatic ring around 1500-1600 cm⁻¹.
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Peaks for C-O stretching around 1000-1300 cm⁻¹.
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Potential Biological Activity and Applications
The therapeutic potential of 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin can be inferred from the known activities of structurally similar coumarins.
Anticancer Activity
Coumarin derivatives are well-documented for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate oxidative stress.[2][5] The presence of hydroxyl and methoxy groups on the coumarin ring has been shown to be important for cytotoxic activity.[12] The carboxymethyl group may enhance the compound's interaction with biological targets and improve its pharmacokinetic profile.
Potential Mechanism of Action: Antioxidant Activity
Many coumarins exert their anticancer effects through their antioxidant properties, neutralizing harmful free radicals that contribute to cellular damage and cancer development.[3][13] The phenolic hydroxyl group at the 7-position is a key contributor to this antioxidant activity.
Caption: Potential antioxidant mechanism of action for 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin in cancer cells.
Proposed Experimental Workflow for Biological Activity Screening
To validate the predicted anticancer activity, a systematic experimental workflow is necessary.
Step-by-Step Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., normal human fibroblasts).[5]
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Dissolve 6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the compound in the cell culture medium.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[14]
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity screening.
Conclusion and Future Directions
6-(Carboxymethyl)-7-hydroxy-8-methoxycoumarin represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related coumarin derivatives, this compound is predicted to exhibit significant anticancer and antioxidant activities. The proposed synthetic route and experimental workflows provide a solid foundation for its synthesis and biological evaluation. Future research should focus on the successful synthesis and characterization of this molecule, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential. Further derivatization of this lead compound could also lead to the discovery of even more potent and selective drug candidates.
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